5-(methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide
Description
5-(Methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide core substituted with a methylsulfamoyl group at the 5-position and a pyridin-3-ylamine moiety at the carboxamide nitrogen. The methylsulfamoyl group introduces sulfonamide functionality, which is associated with enhanced solubility and target binding affinity in drug design .
Properties
IUPAC Name |
5-(methylsulfamoyl)-N-pyridin-3-ylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-12-19(16,17)10-5-4-9(18-10)11(15)14-8-3-2-6-13-7-8/h2-7,12H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYUPUPNBNQTNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(O1)C(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methylsulfamoyl group: This step often involves the reaction of the furan ring with methylsul
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several furan-2-carboxamide derivatives, differing primarily in substituents at the 5-position of the furan ring and the nitrogen-linked groups. Key analogues include:
Structural Insights :
- CPPF replaces the methylsulfamoyl group with a lipophilic 3-chlorophenyl group, enhancing membrane permeability but reducing solubility compared to the sulfonamide-containing target compound .
- V027-8242 introduces a pyrimidine-thioether chain, likely improving π-π stacking interactions with kinase ATP-binding pockets .
- The dihydropyridine core in AZ331 diverges mechanistically, targeting ion channels rather than microtubules or enzymes .
Pharmacological Activity
- Anticancer Effects: CPPF demonstrates potent microtubule destabilization, inhibiting tumor growth in mouse skin cancer and xenograft models . Its sulfamoyl group may confer better aqueous solubility than CPPF, enhancing bioavailability.
Enzyme Modulation :
- Sulfonamide derivatives like the target compound often inhibit enzymes via coordination with zinc ions (e.g., carbonic anhydrase IX, a cancer-associated isoform) .
- By contrast, AZ331 ’s dihydropyridine structure is associated with redox modulation or calcium channel blocking, indicating divergent therapeutic applications .
Pharmacokinetic and Physicochemical Properties
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